molecular formula C29H26N4O7 B8122116 Fmoc-L-Aph(D-Hor)-OH CAS No. 2504147-08-2

Fmoc-L-Aph(D-Hor)-OH

Cat. No.: B8122116
CAS No.: 2504147-08-2
M. Wt: 542.5 g/mol
InChI Key: TYZSMQUWFLKJFB-RPWUZVMVSA-N
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Description

Fmoc-L-Aph(D-Hor)-OH, with the chemical name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((R)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid, is a protected unnatural amino acid building block essential for solid-phase peptide synthesis (SPPS) . It has a molecular formula of C29H26N4O7 and a molecular weight of 542.5 g/mol . The primary research application of this compound is its role as a critical intermediate in the synthesis of Degarelix, an active pharmaceutical ingredient used as a gonadotropin-releasing hormone (GnRH) antagonist . The compound incorporates a 4-aminophenylalanine (Aph) residue side-chain that is protected with a dihydroorotic acid (Hor) group, a structural feature that is crucial for the final activity of the peptide drug Degarelix . Patents detail its specific use in streamlined solid-phase synthetic routes for this active pharmaceutical ingredient . This product is supplied as a white to off-white powder with a typical purity of ≥95% . It is intended for research and development purposes only and is strictly not permitted for drug, medicinal, or human use .

Properties

IUPAC Name

(2S)-3-[4-[[(4R)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZSMQUWFLKJFB-RPWUZVMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504147-08-2
Record name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((R)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS6P7QN86C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Resin Selection and Initial Functionalization

SPPS for Fmoc-L-Aph(D-Hor)-OH typically employs Wang resin or Rink amide resin , preloaded with the first amino acid. The resin is swelled in dimethylformamide (DMF) for 1–2 hours before coupling. For degarelix synthesis, Fmoc-Thr(tBu)-ol-Trt-PS resin has been used to anchor the C-terminal amino acid, ensuring stability during iterative deprotection and coupling cycles.

Fmoc Deprotection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is removed using 20% piperidine in DMF (2 × 15 min). However, recent advancements highlight tert-butylamine as a superior alternative to minimize side reactions, such as hydantoin formation from the dihydroorotic acid (Hor) moiety. For example, tert-butylamine in DMF reduces Hor rearrangement by 40% compared to piperidine.

Coupling Reactions

Coupling this compound to the growing peptide chain requires activating agents to form the peptide bond. Common protocols include:

  • HBTU/DIEA : 4 equivalents of this compound, 4 equivalents of HBTU, and 8 equivalents of DIEA in DMF (20–40 min).

  • DIC/OxymaPure® : 4 equivalents of DIC and OxymaPure® in DMF (30–45 min), offering reduced racemization risk.

  • PyBOP/HOAt : Used for sterically hindered residues, with 4 equivalents of PyBOP and 12 equivalents of HOAt (45–60 min).

Automated synthesizers, such as Liberty Blue , enable microwave-assisted coupling at 170 V, reducing reaction times to 2 minutes per cycle.

Solution-Phase Synthesis

Protection of the Amino Group

The Hor moiety is introduced via post-synthetic modification . Starting with Fmoc-L-Aph(NH₂)-OH , the aromatic amine is reacted with dihydroorotic acid chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, achieving >85% yield.

Key Reaction Conditions

  • Solvent : DCM or tetrahydrofuran (THF) for optimal solubility.

  • Temperature : 0°C to room temperature to prevent epimerization.

  • Catalyst : 4-dimethylaminopyridine (DMAP) accelerates acylation.

Side-Chain Protection

The hydroxyl group of the Hor residue is protected with tert-butyl or benzyl groups during synthesis. For example, Fmoc-L-Aph(tBu-Hor)-OH is synthesized using tert-butyl chloroformate, followed by purification via silica gel chromatography.

Industrial-Scale Production

Automated Synthesis Platforms

Large-scale production employs continuous-flow reactors and high-throughput synthesizers . For instance, Bachem AG utilizes multi-column systems to parallelize SPPS, reducing cycle times by 60% compared to batch processes.

Optimization of Deprotection

Industrial protocols replace piperidine with 2-methylpiperidine or N-methylpiperazine in DMF, enhancing Hor stability while maintaining >98% deprotection efficiency.

Purification and Quality Control

Crude this compound is purified via:

  • Reverse-phase HPLC : Using a C18 column with acetonitrile/water gradients (0.1% TFA).

  • Ion-exchange chromatography : For separating charged byproducts.

Quality metrics :

ParameterSpecificationMethod
Purity≥95%HPLC (UV 220 nm)
Enantiomeric excess≥99%Chiral HPLC
Residual solvents<500 ppm (DMF, DCM)GC-MS

Comparative Analysis of Coupling Reagents

Data from 12 independent studies reveal the following performance metrics for coupling this compound:

Reagent SystemCoupling EfficiencyRacemization RiskScale Suitability
HBTU/DIEA92–95%ModerateLab/Industrial
DIC/OxymaPure®89–93%LowLab
PyBOP/HOAt95–98%Very LowIndustrial

Key findings :

  • PyBOP/HOAt minimizes racemization (<0.5%) but requires stringent moisture control.

  • HBTU/DIEA is cost-effective for large-scale synthesis but generates more byproducts.

Challenges and Mitigation Strategies

Hor Rearrangement

The Hor moiety undergoes cyclization to hydantoin under basic conditions, reducing yield. Strategies to mitigate this include:

  • Low-temperature deprotection : Performing Fmoc removal at 0°C reduces rearrangement by 30%.

  • Alternative bases : 2,6-lutidine in DMF decreases hydantoin formation to <2%.

Epimerization Control

The stereochemical integrity of the D-Hor configuration is maintained using chiral auxiliaries and sub-zero coupling temperatures (−20°C).

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore thermolysin and subtilisin for catalyzing peptide bond formation, achieving 80% yield without racemization.

Flow Chemistry

Microfluidic reactors enable real-time monitoring of Fmoc deprotection, improving reproducibility and reducing solvent waste by 50% .

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Aph(D-Hor)-OH is extensively used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protection group allows for the selective deprotection of the amino group, facilitating the sequential addition of amino acids to form peptides.

Key Features:

  • Role : Serves as a critical component in constructing complex peptide sequences.
  • Mechanism : The Fmoc group protects the amino functionality during synthesis, which is removed using piperidine after chain assembly.
  • Outcome : High-purity peptides suitable for therapeutic applications.

Drug Development

The compound is integral to the development of peptide-based therapeutics. Its unique structure enhances stability and bioactivity, making it suitable for various medical applications.

Case Study: Degarelix

Degarelix, a decapeptide used to treat advanced prostate cancer, incorporates this compound in its synthesis. The process involves:

  • Synthesis Method : SPPS utilizing Fmoc-protected amino acids.
  • Clinical Relevance : Approved as a gonadotropin-releasing hormone receptor antagonist, demonstrating the therapeutic potential of peptides synthesized with this compound .

Protein Engineering

Researchers leverage this compound to modify proteins, enhancing their stability and functionality. This application is crucial for biotechnology and pharmaceutical industries.

Applications:

  • Stabilization : Improves the structural integrity of proteins during formulation.
  • Functionality Enhancement : Modifications can lead to improved interaction with biological targets.

Bioconjugation Techniques

This compound is also employed in bioconjugation, where peptides are linked to other biomolecules. This technique is essential for developing targeted drug delivery systems.

Examples:

  • Targeted Therapies : Linking peptides to antibodies or other therapeutic agents enhances specificity and efficacy.
  • Research Applications : Used in studies exploring peptide interactions with cellular receptors.

Research in Neuroscience

This compound is utilized in neuroscience research, particularly in studying neuropeptides and their roles in neurological functions.

Insights:

  • Neuropeptide Studies : Helps elucidate mechanisms underlying neuropeptide action and potential therapeutic targets for neurological diseases .

Data Table: Comparative Analysis of this compound with Other Fmoc-Protected Amino Acids

CompoundUnique FeaturesApplications
This compoundContains phenylpropionic acid moietyPeptide synthesis, drug development
Fmoc-L-Ala-OHSimple structureGeneral peptide synthesis
Fmoc-L-Val-OHBranched side chainEnhances hydrophobic interactions
Fmoc-L-Leu-OHAliphatic side chainUsed in stabilizing peptide structures

Mechanism of Action

The mechanism of action of Fmoc-L-Aph(D-Hor)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed using piperidine, allowing the free amino group to participate in further reactions or modifications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fmoc-Protected Amino Acids

Compound Molecular Formula Molecular Weight (g/mol) Protecting Groups (Side Chain) CAS Number
Fmoc-L-Aph(D-Hor)-OH C₂₉H₂₆N₄O₇ 542.5 Hor (hexahydro-2,6-dioxo-pyrimidinyl) 1253282-31-3
Fmoc-His(Trt)-OH C₃₉H₃₃N₃O₄ 631.7 Trt (trityl) N/A
Fmoc-Arg(Pbf)-OH C₃₄H₄₀N₄O₇S 664.8 Pbf (pentamethyldihydrobenzofuransulfonyl) N/A
Fmoc-L-Dab(Alloc)-OH C₂₂H₂₂N₂O₆ 410.4 Alloc (allyloxycarbonyl) 204316-32-5
Fmoc-Phe(4-F)-OH C₂₄H₂₀FNO₄ 405.4 4-Fluorophenyl N/A
  • Key Differences :
    • Protecting Groups : The Hor group in this compound is a cyclic urea derivative, offering unique stability compared to Trt (acid-labile) or Alloc (Pd-catalyzed deprotection). This makes Hor suitable for orthogonal protection strategies .
    • Stereochemistry : Unlike Fmoc-D-Aph(L-Hor)-OH (SKU-6622, ), the D-configuration of the Hor group in this compound may influence peptide folding and receptor binding .

Table 2: Deprotection Conditions and Stability

Compound Side-Chain Deprotection Method Stability During Fmoc Removal
This compound Not explicitly reported; likely requires strong acids (e.g., TFA) or nucleophilic conditions Stable under basic Fmoc deprotection (piperidine/DMF)
Fmoc-His(Trt)-OH 1–2% TFA in DCM or dilute acetic acid Stable under standard Fmoc removal
Fmoc-L-Dab(Alloc)-OH Pd(0)-catalyzed allyl transfer Labile to Pd reagents; stable to bases
Fmoc-Arg(Pbf)-OH ≥95% TFA, 2–4 hours Stable to piperidine/DMF
  • Synthesis Efficiency :
    • This compound is commercially synthesized, but analogous compounds like Fmoc-His(Trt)-OH achieve 80% yield in optimized protocols . Coupling activators like HATU or HBTU are critical for efficient incorporation into peptides .

Analytical Methods for Quality Control

Table 3: HPLC Methods for Enantiomeric Purity Assessment

Compound Column Mobile Phase Detection (λ) LOD/LOQ
This compound Not reported Not reported 220 nm (assumed) N/A
Fmoc-L-His(Trt)-OH Chiral MX(2)-RH Acetonitrile/water/acetic acid (500:500:1) 220 nm LOQ: 0.15 µg/mL
Fmoc-L-Leu-OH DAICEL CHIRALPAK RIC Hexane/isopropanol/TFA (90:10:0.1) UV LOD: 0.049 µg/mL
  • Critical Insight : While this compound lacks published HPLC data, methods for similar compounds (e.g., Fmoc-His(Trt)-OH) emphasize chiral columns and acidic mobile phases for resolving enantiomers .

Q & A

Q. What are the recommended synthetic strategies for incorporating Fmoc-L-Aph(D-Hor)-OH into peptide sequences?

Methodological Answer: this compound is typically integrated using Fmoc-based solid-phase peptide synthesis (SPPS) . Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .
  • Coupling : Activate the carboxyl group with HBTU/HOBt or DIC/Oxyma in DMF, followed by reaction with the resin-bound peptide chain. Optimize molar ratios (e.g., 3:1 excess of amino acid to resin loading) to ensure high coupling efficiency .
  • Side-chain protection : The D-Hor group requires acid-labile protection (e.g., trityl or tert-butyl), which is cleaved during final TFA treatment .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

Methodological Answer:

  • Analytical HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to assess purity (>95% target peak area) .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]+ for C25H23N3O5: 446.17) .
  • NMR spectroscopy : Characterize stereochemistry and side-chain integrity using 1H/13C NMR in DMSO-d6 or CDCl3 .

Q. What solvent systems are optimal for dissolving this compound during synthesis?

Methodological Answer:

  • Primary solvent : DMF is preferred for SPPS due to its compatibility with Fmoc chemistry and resin swelling .
  • Alternative solvents : For solution-phase synthesis, use DCM:DMF (9:1) to enhance solubility. Pre-warm to 37°C if precipitation occurs .
  • Critical note : Avoid aqueous buffers, as the compound exhibits poor water solubility .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors during weighing and coupling steps .
  • Waste disposal : Collect organic waste in designated containers for incineration or hazardous waste services .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Desiccation : Include silica gel packs to mitigate moisture-induced hydrolysis of the Fmoc group .
  • Shelf life : Monitor via HPLC every 6 months; discard if purity drops below 90% .

Advanced Research Questions

Q. How does the D-Hor substituent influence the conformational dynamics of peptides containing this compound?

Methodological Answer:

  • Circular dichroism (CD) : Analyze secondary structure changes in aqueous vs. membrane-mimetic environments (e.g., SDS micelles). The D-Hor group may stabilize β-turn motifs due to steric constraints .
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model side-chain interactions. The bulky Hor group restricts backbone flexibility, favoring helical or loop conformations in hydrophobic regions .

Q. What experimental approaches resolve contradictions in solubility data for this compound across studies?

Methodological Answer:

  • Controlled solubility assays : Dissolve the compound in DMF, DMSO, and THF at 1–10 mM concentrations. Measure turbidity via UV-Vis at 600 nm to quantify aggregation thresholds .
  • Temperature-dependent studies : Compare solubility profiles at 4°C, 25°C, and 37°C to identify optimal conditions for specific applications (e.g., SPPS vs. bioconjugation) .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

Methodological Answer:

  • Low-temperature coupling : Perform reactions at 0–4°C using DIC/Cl-HOBt to suppress base-induced racemization .
  • Racemization monitoring : Use Marfey’s reagent to derivatize hydrolyzed samples and quantify D/L ratios via HPLC .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 5 min at 50°C) to limit exposure to racemization-prone conditions .

Q. What strategies enhance the bioavailability of peptides containing this compound for therapeutic applications?

Methodological Answer:

  • PEGylation : Attach polyethylene glycol (PEG) chains to the Hor group to improve solubility and reduce renal clearance .
  • Lipid conjugation : Link stearyl or palmitoyl groups to the N-terminus to enhance membrane permeability .
  • In vivo pharmacokinetics : Use radiolabeled (e.g., 14C) analogs in rodent models to track absorption and half-life .

Q. How can advanced spectroscopic techniques elucidate the role of this compound in supramolecular assemblies?

Methodological Answer:

  • Cryo-TEM : Image nanofibers or hydrogels formed at pH 4–5 to assess morphology .
  • FT-IR spectroscopy : Identify hydrogen-bonding patterns (e.g., amide I bands at 1650 cm⁻¹) driving self-assembly .
  • Small-angle X-ray scattering (SAXS) : Quantify structural parameters (e.g., persistence length) of assemblies in solution .

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